5-Formyloctanoic acid

Description

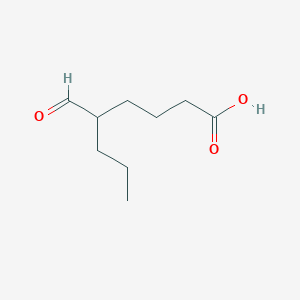

5-Formyloctanoic acid (C₉H₁₆O₃) is an aliphatic carboxylic acid featuring an eight-carbon chain with a formyl (-CHO) group at the fifth position and a terminal carboxylic acid (-COOH) group. This article compares 5-formyloctanoic acid with three structurally related compounds from the evidence: 5-Formylfuran-3-carboxylic acid, 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid, and 2-Chloro-5-formylbenzoic acid (Figure 1).

Properties

CAS No. |

143554-30-7 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

5-formyloctanoic acid |

InChI |

InChI=1S/C9H16O3/c1-2-4-8(7-10)5-3-6-9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |

InChI Key |

IALITVYFSQTTML-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Formyloctanoic acid can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the formyl group.

Industrial Production Methods

In industrial settings, 5-Formyloctanoic acid can be produced through the catalytic oxidation of 5-hydroxyoctanoic acid. This process often employs catalysts such as palladium or platinum supported on carbon, which facilitate the oxidation reaction under milder conditions and with higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Formyloctanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and catalytic systems involving palladium or platinum.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: 5-Carboxyoctanoic acid.

Reduction: 5-Hydroxyoctanoic acid.

Substitution: Various substituted octanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyloctanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the metabolism of fatty acids and their derivatives.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Formyloctanoic acid involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

- 5-Formyloctanoic acid (hypothetical): Aliphatic chain with formyl and carboxylic acid groups. Likely exhibits flexibility and solubility in nonpolar solvents due to its hydrocarbon backbone.

- 5-Formylfuran-3-carboxylic acid (CAS 603999-19-5): Aromatic furan ring with formyl and carboxylic acid substituents. The conjugated system enhances stability but reduces solubility in aliphatic solvents .

- 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS 1261922-75-1): Bicyclic aromatic structure with formyl, hydroxyl, and carboxylic acid groups.

- 2-Chloro-5-formylbenzoic acid : Benzene ring with electron-withdrawing chloro and formyl groups, altering acidity and reactivity compared to purely aliphatic analogs .

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Formyloctanoic acid* | N/A | C₉H₁₆O₃ | 172.22 | Aliphatic, flexible, medium-chain |

| 5-Formylfuran-3-carboxylic acid | 603999-19-5 | C₆H₄O₄ | 140.09 | Aromatic, conjugated system |

| 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid | 1261922-75-1 | C₁₃H₉NO₄ | 267.22 | Bicyclic, polar functional groups |

| 2-Chloro-5-formylbenzoic acid | N/A | C₈H₅ClO₃ | 184.58 | Electron-withdrawing substituents |

*Hypothetical data due to absence in provided evidence.

Q & A

Q. How can researchers identify reliable sources for 5-Formyloctanoic acid’s physicochemical properties?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases like PubChem or Reaxys. Avoid non-refereed platforms (e.g., ). Use Google Scholar to track citation frequency and validate data across multiple sources. Cross-reference SDS documents from reputable suppliers (e.g., Sigma-Aldrich) for safety parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.